6-chloro-N-cyclohexylpyridine-3-sulfonamide
CAS No.: 622800-46-8
Cat. No.: VC21447523
Molecular Formula: C11H15ClN2O2S
Molecular Weight: 274.77g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 622800-46-8 |
|---|---|
| Molecular Formula | C11H15ClN2O2S |
| Molecular Weight | 274.77g/mol |
| IUPAC Name | 6-chloro-N-cyclohexylpyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C11H15ClN2O2S/c12-11-7-6-10(8-13-11)17(15,16)14-9-4-2-1-3-5-9/h6-9,14H,1-5H2 |
| Standard InChI Key | JNFXRSADYROONU-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NS(=O)(=O)C2=CN=C(C=C2)Cl |
| Canonical SMILES | C1CCC(CC1)NS(=O)(=O)C2=CN=C(C=C2)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
6-chloro-N-cyclohexylpyridine-3-sulfonamide features a pyridine ring with chlorine substitution at the 6-position and a sulfonamide group at the 3-position connected to a cyclohexyl moiety. This compound shares structural similarities with 6-chloro-N-cyclopentylpyridine-3-sulfonamide, which differs only in having a five-membered cycloalkyl ring instead of the six-membered cyclohexyl ring .
Physicochemical Properties
Based on the properties of structurally similar compounds, the following physicochemical characteristics can be anticipated for 6-chloro-N-cyclohexylpyridine-3-sulfonamide:
Synthesis and Preparation Methods
General Synthetic Approach
The synthesis of 6-chloro-N-cyclohexylpyridine-3-sulfonamide would likely follow similar procedures to those used for analogous chlorinated pyridine sulfonamides. Based on the patent information, a viable synthetic route would involve:
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Starting with hydroxypyridine-3-sulfonic acid
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Converting to the corresponding sulfonyl chloride
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Reacting with cyclohexylamine to form the target sulfonamide
Detailed Synthetic Procedure
The preparation could follow this general process:
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Conversion of hydroxypyridine sulfonic acid to chloropyridine sulfonyl chloride using phosphorus trichloride and chlorine gas, with phosphorus oxychloride as an additional solvent .
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The reaction mixture would contain the chlorinated pyridine sulfonyl chloride in an organic phase (typically toluene) .
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Treatment of this organic phase with cyclohexylamine (rather than ammonia which would produce the primary sulfonamide) at controlled temperature (20-25°C) .
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Isolation of the product through filtration, washing with water until chloride-free, followed by washing with toluene .
The patent notes that this method offers advantages including "almost quantitative yield" of the chlorinated pyridine sulfonic acid chloride intermediate and simplified handling compared to using PCl5 .
Analytical Characterization
Spectroscopic Properties
Based on structurally similar compounds, the following spectroscopic characteristics might be expected:
| Analytical Method | Anticipated Characteristics |
|---|---|
| IR Spectroscopy | Absorption bands corresponding to S=O stretching (~1350-1150 cm⁻¹), N-H stretching (~3300-3250 cm⁻¹), and pyridine ring vibrations |
| ¹H NMR | Signals for pyridine protons (δ ~7.5-9.0 ppm), cyclohexyl protons (δ ~1.0-2.0 ppm), and sulfonamide NH (δ ~7.0-8.0 ppm) |
| Mass Spectrometry | Molecular ion [M+H]⁺ at m/z ≈ 275, with characteristic fragmentation patterns |
Chromatographic Analysis
For the analysis of 6-chloro-N-cyclohexylpyridine-3-sulfonamide, high-performance liquid chromatography (HPLC) would be suitable, similar to the method mentioned for 4-chloropyridine-3-sulfonamide which achieved 99.7% purity determination .
Predicted Collision Cross Section Data
By analogy with the similar compound 6-chloro-N-cyclopentylpyridine-3-sulfonamide, the following mass spectrometry adduct data might be anticipated:
| Adduct | Predicted m/z | Estimated CCS (Ų) |
|---|---|---|
| [M+H]⁺ | ~275.06 | ~160-165 |
| [M+Na]⁺ | ~297.04 | ~170-175 |
| [M-H]⁻ | ~273.05 | ~160-165 |
These values are extrapolated from the related cyclopentyl compound, adjusting for the additional methylene group in the cyclohexyl ring .
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